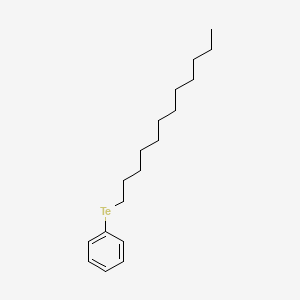
Benzene, (dodecyltelluro)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (dodecyltelluro)- is an organotellurium compound where a dodecyl group is attached to a tellurium atom, which is further bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (dodecyltelluro)- typically involves the reaction of dodecyl telluride with a benzene derivative under specific conditions. One common method is the reaction of dodecyl telluride with bromobenzene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene, at elevated temperatures.
Industrial Production Methods: While the industrial production methods for Benzene, (dodecyltelluro)- are not extensively documented, they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.
Types of Reactions:
Oxidation: Benzene, (dodecyltelluro)- can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states. Reducing agents such as sodium borohydride are typically used.
Substitution: The benzene ring in Benzene, (dodecyltelluro)- can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, often in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, (dodecyltelluro)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, (dodecyltelluro)- involves its interaction with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions. The compound’s aromatic ring allows it to participate in π-π interactions, further influencing its biological activity. Pathways involved may include oxidative stress induction and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Benzene, (methylsulfanyl)-: Similar structure with a sulfur atom instead of tellurium.
Benzene, (dodecylsulfanyl)-: Similar structure with a sulfur atom and a dodecyl group.
Benzene, (dodecylseleno)-: Similar structure with a selenium atom instead of tellurium.
Uniqueness: Benzene, (dodecyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to sulfur and selenium analogs
Eigenschaften
CAS-Nummer |
75250-42-9 |
|---|---|
Molekularformel |
C18H30Te |
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
dodecyltellanylbenzene |
InChI |
InChI=1S/C18H30Te/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
InChI-Schlüssel |
QHCIMDITGAHIMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
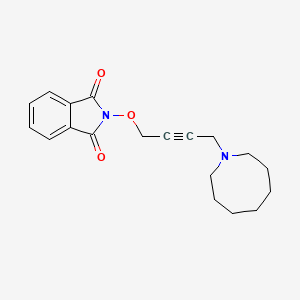

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
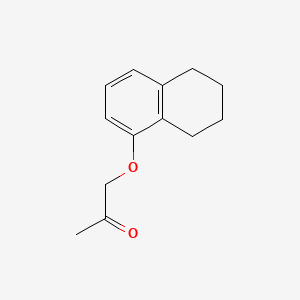
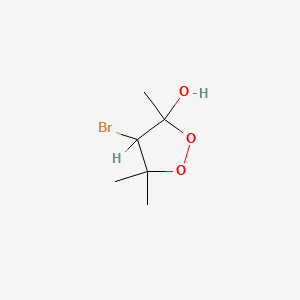
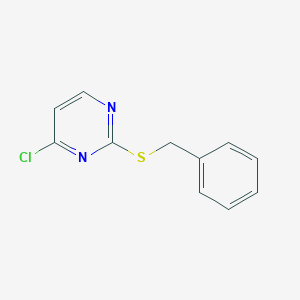
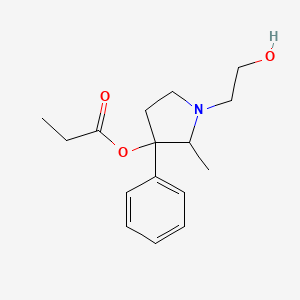
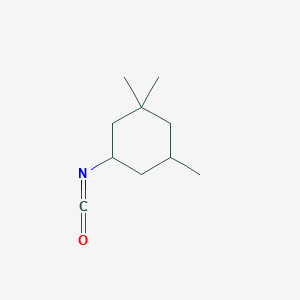
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
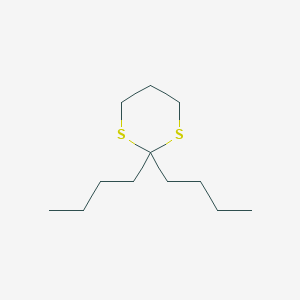
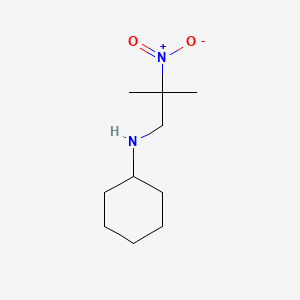
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
